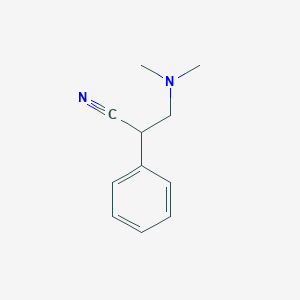
Dimethylaminomethylbenzylcyanide
Cat. No. B8721447
M. Wt: 174.24 g/mol
InChI Key: ZTNOFXWFGLEHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05124326
Procedure details


In a 1 liter round bottomed flask with condenser and thermometer 8.2 g of 4-bromomethylbenzylcyanide are dissolved in 453 ml methanol and cooled to +3° C. At this temperature 12.7 ml of 40% dimethylamine solution are added drop-by-drop. The solution is subsequently stirred for 1/4 hour at +5° C. and 2 hours at room temperature. The reaction sequence is controlled by means of thin-layer chromatography (0.57 ml of specimen+0.43 ml methanol: eluent n-butanol: acetic acid: water=4:1:1; v/v; 10 μl coating; HPTLC finished plated diatomaceous earth 60 F 254). Following removal of the volatile components is a rotary evaporator (20 torr, 40° C. bath temperature) the residue is absorbed in 20 ml 1N hydrochloric acid and extracted with a total of 150 ml of diethyl ether. The clear, aqueous phase is treated with 30 ml of 1N sodium hydroxide solution (ice cold) and extracted subsequently with 250 ml of diethyl ether. The organic phase is washed to neutrality with a saturated solution of common salt, dried with sodium sulfate and evaporated to dryness in a rotary evaporator (30° C. bath temperature, 20 torr).






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4](O)CCC.C(O)(=O)C.O.BrC[C:16]1[CH:24]=[CH:23][C:19]([CH2:20][C:21]#[N:22])=[CH:18][CH:17]=1>CO>[CH3:1][N:2]([CH2:4][CH:20]([C:21]#[N:22])[C:19]1[CH:18]=[CH:17][CH:16]=[CH:24][CH:23]=1)[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(CC#N)C=C1
|
|
Name
|
|
|
Quantity
|
453 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
0.43 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is subsequently stirred for 1/4 hour at +5° C. and 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to +3° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of the volatile components
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator (20 torr, 40° C. bath temperature) the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is absorbed in 20 ml 1N hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with a total of 150 ml of diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The clear, aqueous phase is treated with 30 ml of 1N sodium hydroxide solution (ice cold)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted subsequently with 250 ml of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed to neutrality with a saturated solution of common salt
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in a rotary evaporator (30° C. bath temperature, 20 torr)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

